

Check Availability & Pricing

# ACBI3: A Technical Guide to a Pan-KRAS Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | E3 ligase Ligand 43 |           |
| Cat. No.:            | B15542128           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is the most frequently mutated oncogene in human cancers, yet it has long been considered "undruggable." The discovery of ACBI3, a potent and selective pan-KRAS degrader, represents a significant breakthrough in targeting this resilient cancer driver. ACBI3 is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), that induces the degradation of multiple KRAS mutants by hijacking the cell's natural protein disposal machinery. This document provides an in-depth technical overview of ACBI3, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application as a chemical probe in KRAS biology and drug discovery.

## **Introduction to ACBI3**

ACBI3 was developed through a collaboration between the University of Dundee and Boehringer Ingelheim as a first-in-class chemical probe to explore the therapeutic potential of pan-KRAS degradation.[1][2] Unlike traditional inhibitors that block a protein's active site, ACBI3 eliminates the KRAS protein entirely. It is a bifunctional molecule composed of a ligand that binds to KRAS, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the KRAS protein. A key advantage of ACBI3 is its ability to degrade 13 of the 17 most common oncogenic KRAS variants, offering a tool to study a broad



range of KRAS-driven cancers while sparing the closely related H- and NRAS paralogues.[1][2] [8][9] To facilitate open science, ACBI3 and its negative control, cis-ACBI3, are available to the scientific community through Boehringer Ingelheim's opnMe portal.[1][8][10]

## **Mechanism of Action**

ACBI3 functions by forming a ternary complex between the target KRAS protein and the VHL E3 ligase complex. This event is central to its activity and was a key focus of its structure-based design.[2][9][11] The formation of this VHL:ACBI3:KRAS complex brings the ubiquitin-loaded E2 conjugating enzyme into close proximity with KRAS, facilitating the transfer of ubiquitin chains onto the KRAS protein. This polyubiquitination acts as a molecular signal, marking KRAS for recognition and degradation by the 26S proteasome. The degrader molecule, ACBI3, is then released and can engage in further catalytic cycles of KRAS degradation.[12]



Click to download full resolution via product page

ACBI3 Mechanism of Action: Ternary complex formation and subsequent proteasomal degradation of KRAS.

# **Quantitative Data Summary**



The following tables summarize the key quantitative metrics characterizing the potency and selectivity of ACBI3.

Table 1: Biochemical and Cellular Potency

| Parameter                | Value              | Cell Line / Assay<br>Conditions                                        | Reference(s) |
|--------------------------|--------------------|------------------------------------------------------------------------|--------------|
| Ternary Complex Kd       | 6 nM               | Surface Plasmon<br>Resonance (SPR)<br>for<br>VHL:ACBI3:KRAS<br>complex | [4][13]      |
| DC50 (KRASG12D)          | 3.9 nM             | GP2d cells                                                             | [4]          |
| DC50 (KRASG12D)          | 2 nM               | Capillary<br>Electrophoresis, 24h,<br>GP5d cells                       | [14]         |
| DC50 (KRASG12V)          | 7 nM               | Capillary<br>Electrophoresis, 24h,<br>SW620 cells                      | [14][15]     |
| IC50 (Antiproliferative) | 478 nM (Geo. mean) | Panel of KRAS mutant<br>cell lines (5-day<br>assay)                    | [4][10][11]  |
| IC50 (Antiproliferative) | 8.3 μM (Geo. mean) | Panel of KRASWT cell lines (5-day assay)                               | [10][11]     |

| IC50 (SW620 cells) | 15 nM | CellTiterGlo, 5 days |[14][15] |

Table 2: In Vivo Pharmacokinetics and Efficacy



| Parameter            | Value                                                           | Dosing / Model                     | Reference(s) |
|----------------------|-----------------------------------------------------------------|------------------------------------|--------------|
| Administration Route | Intravenous (i.v.), Subcutaneous (s.c.), Intraperitoneal (i.p.) | Mouse models                       | [6][10]      |
| Oral Bioavailability | Lacks oral bioavailability                                      | N/A                                | [11][15]     |
| Cmax                 | 70 nM                                                           | 30 mg/kg s.c. in mice (formulated) | [11][12]     |
| tmax                 | 2 h                                                             | 30 mg/kg s.c. in mice (formulated) | [11][12]     |

| In Vivo Efficacy | Tumor regression | KRAS mutant xenograft mouse models (e.g., GP2d, RKN) |[6][10][12] |

# **Downstream Signaling Effects**

KRAS is a central node in critical oncogenic signaling pathways. By inducing its degradation, ACBI3 effectively shuts down these downstream cascades, primarily the RAF-MEK-ERK (MAPK) and, to some extent, the PI3K-AKT-mTOR pathways. Studies show that ACBI3 treatment leads to a potent, profound, and sustained suppression of MAPK signaling, which is more durable than that achieved with traditional KRAS inhibitors.[2][6][11][12] This prolonged pathway inhibition is a key advantage of the degradation modality.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Breaking down KRAS: small-molecule degraders for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACBI3 Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. Targeting Pan-KRAS Mutations: A Novel Strategy for Hard-to-Treat Cancers Using PROTAC Technology | Lab Manager [labmanager.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. opnme.com [opnme.com]
- 13. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 14. eubopen.org [eubopen.org]
- 15. Pardon Our Interruption [opnme.com]
- To cite this document: BenchChem. [ACBI3: A Technical Guide to a Pan-KRAS Chemical Probe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542128#acbi3-as-a-chemical-probe-for-kras-biology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com